molecular formula C13H12Cl2O2 B14387071 1,3-Cyclohexanedione, 5-(2,4-dichlorophenyl)-4-methyl- CAS No. 89756-75-2

1,3-Cyclohexanedione, 5-(2,4-dichlorophenyl)-4-methyl-

Cat. No.: B14387071
CAS No.: 89756-75-2
M. Wt: 271.14 g/mol
InChI Key: XQCOAOIYBYPUSD-UHFFFAOYSA-N
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Description

1,3-Cyclohexanedione, 5-(2,4-dichlorophenyl)-4-methyl- is a chemical compound that belongs to the family of cyclohexanediones. This compound is characterized by the presence of two carbonyl groups on a cyclohexane ring, with additional substituents including a 2,4-dichlorophenyl group and a methyl group. These structural features make it a versatile reagent in organic synthesis and various industrial applications.

Preparation Methods

The synthesis of 1,3-Cyclohexanedione, 5-(2,4-dichlorophenyl)-4-methyl- typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexane-1,3-dione as the core structure.

    Substitution Reaction:

    Methylation: The addition of the methyl group is carried out using methylating agents under controlled conditions.

Industrial production methods may involve large-scale reactions in specialized reactors, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1,3-Cyclohexanedione, 5-(2,4-dichlorophenyl)-4-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: Electrophilic substitution reactions can introduce additional substituents on the phenyl ring.

    Condensation: The compound can participate in condensation reactions to form larger cyclic structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.

Scientific Research Applications

1,3-Cyclohexanedione, 5-(2,4-dichlorophenyl)-4-methyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Cyclohexanedione, 5-(2,4-dichlorophenyl)-4-methyl- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1,3-Cyclohexanedione, 5-(2,4-dichlorophenyl)-4-methyl- can be compared with other cyclohexanedione derivatives such as:

    1,3-Cyclohexanedione, 5-(2,4-dichlorophenyl): Lacks the methyl group, which may affect its reactivity and applications.

    1,3-Cyclohexanedione, 5-(2,4-dichlorophenyl)-4-ethyl: The presence of an ethyl group instead of a methyl group can alter its chemical properties and uses.

Properties

CAS No.

89756-75-2

Molecular Formula

C13H12Cl2O2

Molecular Weight

271.14 g/mol

IUPAC Name

5-(2,4-dichlorophenyl)-4-methylcyclohexane-1,3-dione

InChI

InChI=1S/C13H12Cl2O2/c1-7-11(5-9(16)6-13(7)17)10-3-2-8(14)4-12(10)15/h2-4,7,11H,5-6H2,1H3

InChI Key

XQCOAOIYBYPUSD-UHFFFAOYSA-N

Canonical SMILES

CC1C(CC(=O)CC1=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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